

Application Note and Protocol for the Synthesis of 2,3-Diphenylquinoxaline

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Compound of Interest

Compound Name: 2-Methyl-3-phenylquinoxaline

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This document provides a detailed, step-by-step protocol for the synthesis of 2,3-diphenylquinoxaline, a heterocyclic compound with significant applications in pharmaceuticals, dyes, and organic electronics.[1][2] The primary and most common method involves the condensation reaction of benzil and o-phenylenediamine.[3]

Reaction Principle

The synthesis of 2,3-diphenylquinoxaline is achieved through the condensation of an α -dicarbonyl compound, benzil, with an aromatic diamine, o-phenylenediamine.[3][4] The reaction proceeds via a cyclization mechanism, resulting in the formation of the stable quinoxaline ring system. This method is widely used due to its efficiency and the high purity of the resulting product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 2,3-diphenylquinoxaline, including molecular weights of reactants, typical reaction conditions, and expected outcomes.

Parameter	Value	Reference Mole Ratio
Reactants		
Benzil (C ₁₄ H ₁₀ O ₂)	Molecular Weight: 210.23 g/mol	1
o-Phenylenediamine (C ₆ H ₈ N ₂)	Molecular Weight: 108.14 g/mol	1
Reaction Conditions		
Solvent	Rectified Spirit (Ethanol)	-
Temperature	Warming on a water bath (~60-80 °C)	-
Reaction Time	30 minutes to 1 hour	-
Product		
2,3-Diphenylquinoxaline (C ₂₀ H ₁₄ N ₂)	Molecular Weight: 282.34 g/mol [5]	-
Theoretical Yield	~2.82 g (based on 0.01 mol scale)	-
Practical Yield	51% to 98.95%[1][6]	-
Melting Point	125-128 °C[6][7]	-
Appearance	White to light yellow crystalline powder[7]	-

Experimental Protocol

This protocol details the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.

Materials and Reagents:

- Benzil (2.1 g, 0.01 mol)

- o-Phenylenediamine (1.1 g, 0.01 mol)
- Rectified Spirit (approximately 20 mL)
- Distilled Water
- Round-bottom flask (100 mL)
- Beakers
- Water bath
- Heating mantle or hot plate
- Stirring rod
- Buchner funnel and filter paper
- Recrystallization apparatus

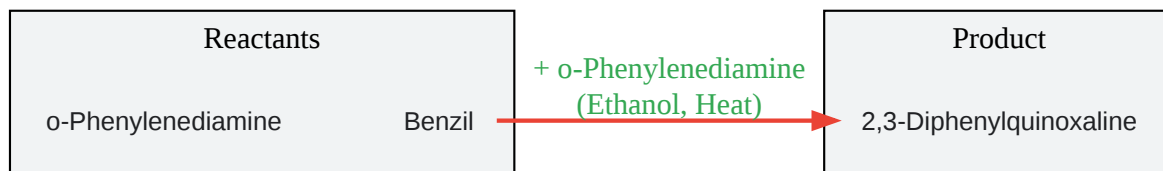
Procedure:

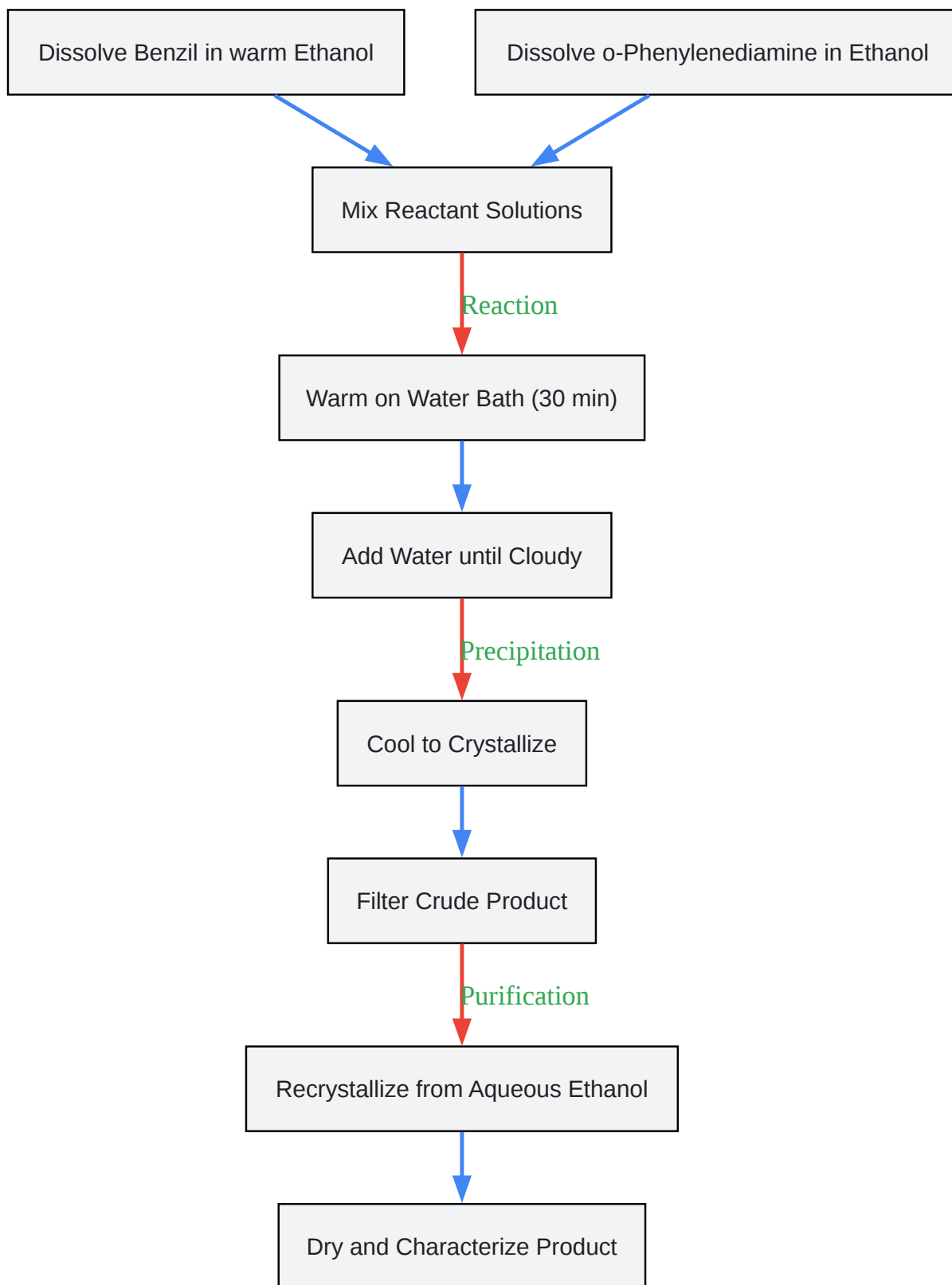
- Preparation of Reactant Solutions:
 - In a 50 mL beaker, dissolve 2.1 g of benzil in 8 mL of rectified spirit. Warm the mixture gently on a water bath to facilitate dissolution.[\[3\]](#)[\[8\]](#)
 - In a separate 50 mL beaker, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.[\[3\]](#)[\[8\]](#)
- Reaction:
 - Transfer the warm benzil solution to a 100 mL round-bottom flask.
 - Add the o-phenylenediamine solution to the round-bottom flask containing the benzil solution.[\[3\]](#)
 - Warm the resulting mixture on a water bath for 30 minutes.[\[3\]](#)[\[9\]](#) Avoid excessive boiling to prevent the evaporation of the ethanol solvent.[\[9\]](#)

- Isolation of the Crude Product:
 - After the 30-minute warming period, transfer the reaction mixture to a beaker.[\[9\]](#)
 - Add distilled water dropwise to the warm solution until a slight cloudiness persists.[\[3\]](#) This indicates the beginning of product precipitation.
 - Allow the mixture to cool to room temperature to complete the crystallization of the product.[\[3\]](#)[\[9\]](#)
- Purification:
 - Collect the crude 2,3-diphenylquinoxaline by vacuum filtration using a Buchner funnel.
 - Recrystallize the crude product from aqueous ethanol to obtain a purified product.[\[6\]](#)
- Drying and Characterization:
 - Dry the purified crystals in an oven at a low temperature or in a desiccator.
 - Determine the melting point of the purified product and compare it with the literature value (125-128 °C).[\[6\]](#)[\[7\]](#)
 - Characterize the product using spectroscopic methods such as IR and NMR if required.[\[1\]](#)

Visualizations

Reaction Scheme:





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